Heptamidine Dimethanesulfonate: A Technical Guide for Researchers
Heptamidine Dimethanesulfonate: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Therapeutic Agent
Heptamidine (B1681504) dimethanesulfonate, a diamidine compound, has emerged as a significant molecule of interest in biomedical research, particularly in the fields of neurodegenerative diseases and genetic disorders. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its multifaceted mechanism of action, with a focus on its roles in myotonic dystrophy type 1 and as an inhibitor of the S100B protein. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Chemical Structure and Identification
Heptamidine dimethanesulfonate is the dimethanesulfonate salt of heptamidine. The core structure of heptamidine consists of two benzamidine (B55565) moieties linked by a seven-carbon aliphatic chain via ether linkages.
Chemical Identifiers:
-
IUPAC Name: 4,4'-(heptane-1,7-diylbis(oxy))dibenzimidamide dimethanesulfonate[1]
-
CAS Number: 161374-55-6
-
Molecular Formula: C₂₃H₃₆N₄O₈S₂
-
InChI Key: VJPVVWMWVOBCIC-UHFFFAOYSA-N
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 560.68 g/mol | Commercial Supplier |
| Physical Form | Solid | Commercial Supplier |
| Solubility | Soluble in DMSO | Commercial Supplier |
| Storage Temperature | 2-8°C | Commercial Supplier |
Further experimental determination of properties such as melting point, boiling point, and pKa is recommended for precise characterization.
Biological Activity and Mechanism of Action
Heptamidine dimethanesulfonate exhibits potent biological activity through multiple mechanisms, making it a valuable tool for studying and potentially treating complex diseases.
Myotonic Dystrophy Type 1 (DM1)
Myotonic Dystrophy Type 1 is an RNA gain-of-function disease caused by an expanded CTG repeat in the 3'-untranslated region of the DMPK gene. The resulting CUG repeat-containing RNA transcripts accumulate in the nucleus, forming ribonuclear foci that sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1). This sequestration disrupts the alternative splicing of numerous pre-mRNAs, leading to the multisystemic symptoms of DM1.
Heptamidine has been shown to ameliorate the molecular pathology of DM1 through the following mechanisms:
-
Reduction of CUG RNA Levels: Heptamidine can reduce the levels of toxic CUG repeat RNA, potentially by inhibiting the transcription of the expanded CTG DNA repeats or by decreasing the stability of the CUG transcripts.
-
Rescue of Mis-splicing Events: By addressing the toxic RNA gain-of-function, heptamidine can rescue the mis-splicing of various transcripts that are dependent on MBNL1 activity.
The proposed mechanism of heptamidine in myotonic dystrophy is depicted in the following signaling pathway diagram:
Caption: Heptamidine's mechanism in Myotonic Dystrophy Type 1.
S100B Inhibition
S100B is a calcium-binding protein that is overexpressed in certain pathological conditions, including some cancers and neuroinflammatory diseases. It exerts its effects by interacting with various target proteins, including the tumor suppressor p53. The interaction between S100B and p53 can inhibit p53's pro-apoptotic activity, thereby promoting cell survival.
Heptamidine is a known inhibitor of S100B. It binds to S100B and disrupts its interaction with target proteins like p53. This can lead to the reactivation of p53's tumor-suppressive functions. The inhibition of S100B by heptamidine can also modulate inflammatory pathways, such as the NF-κB signaling cascade.
The signaling pathway illustrating the inhibitory effect of heptamidine on S100B is as follows:
Caption: Heptamidine as an inhibitor of the S100B signaling pathway.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible investigation of heptamidine dimethanesulfonate. Below are outlines for key experimental procedures.
Synthesis of Heptamidine Dimethanesulfonate
While specific, detailed synthesis protocols for heptamidine dimethanesulfonate are often proprietary, a general synthetic approach for related diamidine compounds involves a multi-step process. A plausible retro-synthetic analysis suggests the key steps would involve the formation of the ether linkages followed by the conversion of nitrile or other functional groups into amidines. A patent for a related compound, N-carboxymethyl pentamidine, describes a process involving the esterification of a nitrile followed by an amidine reaction. A similar strategy could likely be adapted for heptamidine.
General Workflow for Synthesis:
Caption: General synthetic workflow for heptamidine dimethanesulfonate.
Researchers should consult specialized organic synthesis literature and patents for detailed procedures and safety precautions.
In Vitro Splicing Assay
To assess the ability of heptamidine to rescue mis-splicing in a DM1 cell model, an in vitro splicing assay using reverse transcription-polymerase chain reaction (RT-PCR) is commonly employed.
Methodology:
-
Cell Culture and Treatment: Culture DM1 patient-derived myoblasts or other suitable cell lines. Differentiate the myoblasts into myotubes. Treat the myotubes with varying concentrations of heptamidine dimethanesulfonate for a specified period (e.g., 48 hours).
-
RNA Isolation: Extract total RNA from the treated and untreated cells using a standard RNA isolation kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): Amplify specific gene transcripts known to be mis-spliced in DM1 (e.g., INSR, MBNL1, TNNT2) using primers that flank the alternatively spliced exon.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The relative abundance of the different spliced isoforms (inclusion vs. exclusion of the alternative exon) can be visualized and quantified.
-
Data Analysis: Quantify the band intensities to determine the percentage of splicing inclusion (PSI) for each transcript. Compare the PSI values between heptamidine-treated and untreated cells to assess the rescue of splicing.
S100B Binding Assay
To confirm the interaction between heptamidine and S100B and to determine its inhibitory potential, an enzyme-linked immunosorbent assay (ELISA)-based binding assay can be performed.
Methodology:
-
Plate Coating: Coat a 96-well microplate with recombinant human S100B protein.
-
Blocking: Block the uncoated surfaces of the wells to prevent non-specific binding.
-
Incubation with Heptamidine: Add varying concentrations of heptamidine dimethanesulfonate to the wells and incubate to allow for binding to S100B.
-
Incubation with Target Protein: Add a biotinylated target protein of S100B (e.g., a p53-derived peptide) to the wells.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated target protein.
-
Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB). The development of color is inversely proportional to the amount of heptamidine bound to S100B.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value of heptamidine for the inhibition of the S100B-target protein interaction.
Conclusion
Heptamidine dimethanesulfonate is a molecule with significant therapeutic potential, demonstrated by its ability to modulate key pathological pathways in myotonic dystrophy and S100B-related disorders. This technical guide has provided a foundational understanding of its chemical nature, properties, and biological activities. Further research, including detailed preclinical and clinical studies, is warranted to fully elucidate its therapeutic efficacy and safety profile. The provided experimental frameworks should serve as a valuable resource for researchers embarking on the study of this promising compound.
